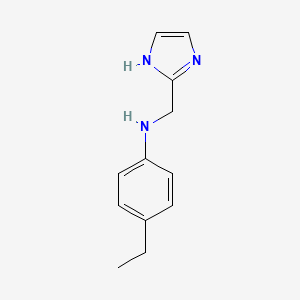

4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline |

InChI |

InChI=1S/C12H15N3/c1-2-10-3-5-11(6-4-10)15-9-12-13-7-8-14-12/h3-8,15H,2,9H2,1H3,(H,13,14) |

InChI Key |

RCANIGGDFLJPDK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC2=NC=CN2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 Ethyl N 1h Imidazol 2 Ylmethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis reveals the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethyl group, the aniline (B41778) ring, the imidazole (B134444) ring, and the methylene (B1212753) bridge.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Triplet | 3H | -CH₃ (ethyl group) |

| ~2.6 | Quartet | 2H | -CH₂- (ethyl group) |

| ~4.3 | Singlet/Doublet | 2H | -N-CH₂- (methylene bridge) |

| ~5.0 | Broad Singlet | 1H | -NH- (aniline) |

| ~6.6-7.2 | Multiplet | 4H | Aromatic protons (aniline ring) |

| ~7.0 | Singlet | 2H | Imidazole ring protons (C4-H, C5-H) |

| ~10.0 | Broad Singlet | 1H | -NH- (imidazole) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, allowing for the complete mapping of the carbon skeleton.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -CH₃ (ethyl group) |

| ~28 | -CH₂- (ethyl group) |

| ~45 | -N-CH₂- (methylene bridge) |

| ~112-130 | Aromatic carbons (aniline ring) |

| ~120-135 | Imidazole ring carbons |

| ~145 | C-N (aniline ring) |

| ~148 | C=N (imidazole ring) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, helping to identify adjacent protons, for instance, within the ethyl group and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule, such as linking the methylene bridge to both the aniline and imidazole rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretching (aniline and imidazole) |

| 3100-3000 | C-H stretching (aromatic) |

| 2960-2850 | C-H stretching (aliphatic) |

| 1620-1580 | C=C stretching (aromatic ring) |

| 1600-1450 | N-H bending |

| 1350-1250 | C-N stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

The expected molecular weight of this compound (C₁₂H₁₅N₃) is approximately 201.27 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 201. The fragmentation pattern would likely involve the cleavage of the benzylic C-N bond, leading to characteristic fragments of the 4-ethylaniline and imidazolylmethyl moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Aromatic systems, such as the aniline and imidazole rings in the target molecule, typically exhibit characteristic absorption bands. The spectrum would be expected to show absorptions corresponding to π → π* transitions of the aromatic rings.

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique for assessing the purity and verifying the empirical formula of a synthesized compound. For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₂H₁₅N₃. This analysis provides the expected weight percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample.

The theoretical percentages are determined as follows:

Molecular Formula: C₁₂H₁₅N₃

Molar Mass: 201.27 g/mol

Carbon (C): (12 * 12.011) / 201.27 * 100% = 71.61%

Hydrogen (H): (15 * 1.008) / 201.27 * 100% = 7.51%

Nitrogen (N): (3 * 14.007) / 201.27 * 100% = 20.88%

In practice, experimental values obtained from combustion analysis are compared against these theoretical values. A close agreement is a strong indicator of the sample's purity. Generally, a deviation of within ±0.4% is considered acceptable for a pure organic compound acs.orgresearchgate.netnih.gov. For instance, an experimental finding of C, 71.41%; H, 7.60%; and N, 20.70% would be well within the acceptable range, supporting the assigned structure and indicating a high degree of purity. Discrepancies outside this range might suggest the presence of residual solvents, starting materials, or other impurities.

Interactive Data Table: Theoretical vs. Acceptable Experimental Elemental Composition

| Element | Theoretical % | Acceptable Experimental Range (%) |

| Carbon (C) | 71.61 | 71.21 - 72.01 |

| Hydrogen (H) | 7.51 | 7.11 - 7.91 |

| Nitrogen (N) | 20.88 | 20.48 - 21.28 |

Single Crystal X-ray Diffraction Studies of Related Structures

While a single-crystal X-ray diffraction structure for this compound itself is not publicly available, analysis of crystallographic data for structurally related compounds provides significant insight into its likely solid-state conformation, molecular geometry, and intermolecular interactions. By examining derivatives of imidazole and aniline, we can infer key structural characteristics.

Molecular Conformation and Geometry:

Intermolecular Interactions and Crystal Packing:

The solid-state architecture of organic molecules is heavily influenced by non-covalent interactions. For compounds containing imidazole and aniline moieties, hydrogen bonding and π-π stacking are prominent.

Hydrogen Bonding: The imidazole ring is a potent hydrogen bond donor (N-H) and acceptor (imine nitrogen) semanticscholar.orgresearchgate.net. In the solid state, imidazole derivatives frequently form persistent N-H···N hydrogen-bonded chains or tapes, which act as robust supramolecular synthons, organizing the molecules into well-defined networks semanticscholar.orgresearchgate.netresearchgate.netrsc.org. It is highly probable that this compound would exhibit similar N-H···N intermolecular hydrogen bonds, linking the imidazole moieties of adjacent molecules.

Interactive Data Table: Expected Crystallographic Parameters and Interactions

| Structural Feature | Expected Characteristic | Rationale from Related Structures |

| Molecular Geometry | Non-planar conformation between the two aromatic rings. | Minimization of steric hindrance, as seen in similar substituted anilines nih.gov. |

| Primary Intermolecular Interaction | N-H···N hydrogen bonding between imidazole rings. | Common and robust tape-like motifs observed in numerous imidazole crystal structures semanticscholar.orgresearchgate.netrsc.org. |

| Secondary Intermolecular Interaction | π-π stacking between phenyl and/or imidazole rings. | Prevalent in aromatic compounds to maximize packing efficiency mdpi.comacs.org. |

| Potential Crystal System | Monoclinic or Triclinic | Common for organic molecules of this type, though this is speculative. |

Computational and Theoretical Investigations of 4 Ethyl N 1h Imidazol 2 Ylmethyl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including geometry, vibrational frequencies, and electronic characteristics.

The electronic structure of a molecule is fundamental to its reactivity and stability. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO, as an electron acceptor, represents the ability to obtain an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity.

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and less stable. nih.gov For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G, have been performed to determine these values. irjweb.com The energy gap is a key factor in proving the bioactivity of a molecule, as it reflects the potential for intramolecular charge transfer. irjweb.com

Table 1: Representative Frontier Orbital Energies for Imidazole Derivatives Data is representative of typical findings for similar structures and not specific experimental values for the title compound.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.29 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.48 | Indicates high molecular stability and moderate reactivity |

The HOMO in a molecule like 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is typically distributed over the electron-rich aniline (B41778) ring, while the LUMO is often located on the imidazole moiety, indicating that the aniline portion acts as the primary electron donor and the imidazole ring as the electron acceptor.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for understanding the reactive behavior of a molecule. The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com Different colors on the MEP map represent varying electrostatic potential values: red indicates regions of high negative potential (electron-rich), blue indicates regions of high positive potential (electron-poor), and green represents neutral regions. mdpi.com

For this compound, the MEP analysis would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the imidazole ring and the aniline amino group. These areas are susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H protons of the imidazole and the secondary amine linker, making them sites for nucleophilic attack.

This analysis helps predict how the molecule might interact with biological receptors or other reactants, highlighting the primary sites for hydrogen bonding and other non-covalent interactions. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. Imidazole and aniline scaffolds are present in numerous clinically approved drugs, and their derivatives are frequently studied as inhibitors of various enzymes. ijrpc.comnih.gov

Derivatives of this compound could be docked into the active sites of various protein targets to assess their binding affinity and interaction patterns. Potential targets for related benzimidazole (B57391) structures include:

Protein Kinases: Such as Epidermal Growth Factor Receptor (EGFR), where compounds can interfere with ATP binding. nih.gov

Cyclin-Dependent Kinases (CDKs): Docking studies on CDK2 have been performed for pyrazole-aniline derivatives, revealing key interactions for cell cycle inhibition. nih.gov

MDM2 Protein: Benzimidazole derivatives have been investigated as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy. nih.gov

The binding mode would likely involve hydrogen bonds from the N-H groups of the imidazole and linker, π-π stacking interactions from the aromatic rings, and hydrophobic interactions from the ethyl group.

Table 2: Hypothetical Molecular Docking Results for Potential Targets Binding energies are illustrative and based on findings for similar compounds.

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Potential Key Interactions |

|---|---|---|---|

| EGFR Tyrosine Kinase | 2J5F | -8.5 | H-bond with Met793, Hydrophobic interactions |

| CDK2/Cyclin E | 1W98 | -7.9 | H-bond with Leu83, π-π stacking with Phe80 |

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly DFT, are employed to investigate reaction mechanisms at an atomic level. nih.gov These methods can map the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. nih.gov

For the synthesis of this compound, these calculations could provide mechanistic insights into key steps, such as the cyclization to form the imidazole ring or the nucleophilic substitution reaction to link the imidazole and aniline moieties. evitachem.com By understanding the energy barriers and the structure of intermediates and transition states, reaction conditions can be optimized to improve yields and reduce byproducts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of molecular properties) to a specific activity, such as inhibitory concentration (IC₅₀).

For a series of analogs of this compound, a QSAR study could be performed to predict their potential cytotoxic or enzyme inhibitory activity. nih.gov The process involves:

Synthesizing and testing a training set of related compounds.

Calculating a wide range of molecular descriptors for each compound.

Using statistical techniques like Multiple Linear Regression (MLR) to build a model that links the descriptors to the observed activity. nih.gov

Validating the model using an external set of compounds.

Successful QSAR models have been developed for benzimidazole derivatives, identifying key structural features that contribute to their anticancer activity. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Description |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Describes the electronic properties and charge distribution of the molecule. |

| Topological | Wiener index, Molecular connectivity | Describes the atomic connectivity and branching of the molecule. |

| Steric | Molar refractivity, van der Waals volume | Describes the size and shape of the molecule. |

| Hydrophobic | LogP | Describes the lipophilicity or water/oil partitioning of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational flexibility of a molecule and the stability of ligand-protein complexes. ajchem-a.com

For this compound, MD simulations can be used to:

Perform Conformational Analysis: To explore the different spatial arrangements (conformations) of the molecule and identify the most stable, low-energy states. The flexibility of the linker between the aniline and imidazole rings is particularly important for how the molecule adapts its shape to fit into a receptor's binding site.

Assess Complex Stability: After docking the molecule into a protein target, an MD simulation can be run to evaluate the stability of the predicted binding pose. By analyzing metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, researchers can determine if the ligand remains stably bound within the active site over the simulation time. ajchem-a.com This provides a more dynamic and realistic view of the ligand-target interaction than static docking alone.

ONIOM (Our Own N-layered Integrated molecular Orbital and molecular Mechanics) Methodologies

The computational investigation of complex molecules like this compound often requires a balance between accuracy and computational cost. wikipedia.org High-level quantum mechanics (QM) methods provide reliable results but are computationally expensive, limiting their application to small systems. acs.org Conversely, molecular mechanics (MM) methods are fast but lack the accuracy to describe electronic phenomena such as bond breaking or formation. numberanalytics.com The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, a hybrid computational approach developed by Keiji Morokuma and coworkers, provides a powerful solution to this challenge. wikipedia.orggithub.io

Theoretical Framework

In a typical two-layer ONIOM(QM:MM) calculation, the molecule is divided as follows:

High Layer (Model System): This region contains the part of the molecule of primary interest, such as the site of a chemical reaction or a region crucial for electronic properties. It is treated with a high-level computational method, like Density Functional Theory (DFT) or other ab initio quantum mechanical approaches, to accurately describe its electronic structure. numberanalytics.comgaussian.com

Low Layer (Real System): This encompasses the entire molecule, including the high-layer region. It is treated with a lower-level, computationally inexpensive method, typically a molecular mechanics (MM) force field. numberanalytics.comgaussian.com

The total ONIOM energy of the system is then calculated using a subtractive scheme. The energy of the real system at the high level of theory is extrapolated from three separate calculations:

The energy of the entire molecule (real system) calculated with the low-level method (ELow, Real).

The energy of the core region (model system) calculated with the high-level method (EHigh, Model).

The energy of the core region (model system) calculated with the low-level method (ELow, Model).

The final ONIOM energy is expressed as:

EONIOM = ELow, Real + EHigh, Model - ELow, Model github.io

This approach ensures that the effect of the larger molecular environment on the core region is included, while maintaining computational efficiency. github.io The methodology can also be extended to three or more layers (e.g., ONIOM(QM1:QM2:MM)), allowing for an even more nuanced treatment of complex systems. numberanalytics.com

Hypothetical Application to this compound

While specific ONIOM studies on this compound are not available in the current literature, the methodology can be hypothetically applied to investigate its structural and electronic properties. For instance, to study the electronic interactions and conformational flexibility around the central N-CH₂ bond connecting the aniline and imidazole rings, a two-layer ONIOM model could be constructed.

High Layer: The imidazole ring and the adjacent methylene (B1212753) bridge (-CH₂-) and nitrogen atom (-N-) from the aniline group could be defined as the high layer. This region is critical for potential hydrogen bonding, proton transfer, and electronic conjugation between the two aromatic systems. A DFT method, such as B3LYP with a 6-31G(d) basis set, would be appropriate for this layer to capture the electronic details accurately.

Low Layer: The entire this compound molecule would be treated with a computationally efficient MM force field, such as AMBER or UFF, to account for the steric and electrostatic effects of the ethyl and phenyl groups.

The boundary between the high and low layers would be treated using link atoms (typically hydrogen atoms) to satisfy the valency of the model system atoms where covalent bonds are cut. gaussian.com

Illustrative Research Findings

An ONIOM calculation on this molecule could yield valuable data on its conformational energetics and geometric parameters. The following tables represent hypothetical data that could be generated from such a study to compare different conformers of the molecule.

Table 1: Hypothetical ONIOM-Calculated Relative Energies for Conformers of this compound

| Conformer | ONIOM(B3LYP/6-31G(d):UFF) Relative Energy (kcal/mol) | Dihedral Angle (Cimidazole-Cmethylene-Naniline-Cphenyl) |

| A (Planar) | 5.2 | 0.0° |

| B (Twisted) | 0.0 | 75.5° |

| C (Extended) | 2.8 | 180.0° |

Note: The data in this table is purely illustrative and intended to demonstrate the type of results an ONIOM study can provide. It does not represent actual computational results.

Table 2: Hypothetical Geometric Parameters for the Lowest Energy Conformer (B)

| Parameter | Bond/Angle | ONIOM-Optimized Value | High-Level Model Value (B3LYP/6-31G(d)) |

| Bond Length | Cmethylene-Naniline | 1.45 Å | 1.44 Å |

| Bond Length | Cimidazole-Cmethylene | 1.51 Å | 1.52 Å |

| Bond Angle | Cimidazole-Cmethylene-Naniline | 112.5° | 113.0° |

Note: This table presents a hypothetical comparison of geometric parameters to illustrate the output of an ONIOM geometry optimization. The values are not derived from an actual calculation.

By employing the ONIOM methodology, researchers could efficiently perform geometry optimizations, calculate vibrational frequencies, and explore the potential energy surface of this compound. gaussian.com This would provide significant insights into its preferred conformations, electronic structure, and reactivity, which would be computationally prohibitive to achieve with high-level QM methods applied to the entire molecule. tums.ac.ir

Coordination Chemistry of 4 Ethyl N 1h Imidazol 2 Ylmethyl Aniline Derivatives

Synthesis of Metal Complexes (e.g., Palladium, Cobalt, Copper)

No published methods for the synthesis of metal complexes using this specific ligand were found.

Structural Elucidation of Coordination Compounds

Without synthesized complexes, there is no data on their structural properties.

Kinetic and Mechanistic Studies of Ligand Exchange and Substitution Reactions

No kinetic or mechanistic studies involving this ligand and its potential metal complexes have been published.

Investigation of Electronic Structures in Metal Complexes

The electronic structures of metal complexes with this ligand have not been investigated.

Future research would be required to synthesize and characterize this ligand and its metal complexes to provide the data necessary to construct the requested scientific article.

Table of Compounds

Mechanistic Investigations of Reactions Involving 4 Ethyl N 1h Imidazol 2 Ylmethyl Aniline

Elucidation of Reaction Pathways for Synthesis

Specific literature detailing the elucidation of reaction pathways for the synthesis of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is not available.

Kinetic Analysis of Chemical Transformations

No published kinetic analyses for chemical transformations involving this compound were found.

Theoretical and Experimental Studies on Reaction Mechanisms

There are no available theoretical or experimental studies focused on the reaction mechanisms of this compound.

Advanced in Vitro Methodologies for Biological Evaluation and Mechanistic Probes

Enzyme Inhibition Assay Development and Validation

No data is available on the development or validation of enzyme inhibition assays for 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline. There are no published studies detailing its inhibitory activity (e.g., IC50 values) against any specific enzymes.

Cell-Based Assays for Target Engagement and Pathway Modulation

There is no information regarding the use of this compound in cell-based assays. Consequently, there are no findings on its ability to engage cellular targets or modulate specific biological pathways.

Ligand-Protein Binding Studies (e.g., Radioligand Binding, Fluorescence Quenching)

No studies on the ligand-protein binding properties of this compound were found. There is no available data from techniques such as radioligand binding assays or fluorescence quenching to characterize its affinity (e.g., Kd or Ki values) for any biological target.

Assessment of Ligand Selectivity Profiles Across Biological Targets

A selectivity profile for this compound is not available. There is no evidence of it being screened against panels of biological targets, such as kinase panels, to determine its binding or inhibitory selectivity.

In Vitro Metabolic Stability and Reactivity Profiling (e.g., Microsomal Assays)

There is no published data on the metabolic stability of this compound. No studies using in vitro systems like liver microsomes to determine metabolic parameters such as half-life (t½) or intrinsic clearance (Clint) could be located.

Future Research Directions and Unexplored Avenues for 4 Ethyl N 1h Imidazol 2 Ylmethyl Aniline

Development of Novel and Efficient Synthetic Strategies

The advancement of any chemical entity from a laboratory curiosity to a viable therapeutic candidate is fundamentally reliant on the availability of efficient and scalable synthetic methodologies. While general methods for the synthesis of imidazole (B134444) and aniline (B41778) derivatives are established, the development of strategies tailored specifically for 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline and its analogues is a critical first step. Future research should focus on the exploration of microwave-assisted organic synthesis (MAOS) to potentially shorten reaction times and improve yields. Furthermore, the development of one-pot or tandem reactions that minimize intermediate isolation steps would be highly beneficial for large-scale production. Investigating novel catalytic systems, such as those based on transition metals, could also pave the way for more efficient and environmentally benign synthetic routes.

A comparative analysis of potential synthetic approaches is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Conventional Synthesis | Well-established procedures for individual steps. | Potentially lower yields, longer reaction times, and harsh reaction conditions. |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction rates, higher yields, and improved purity of products. | Requires specialized equipment and optimization of reaction parameters. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, and lower operational costs. | Requires careful design and control of reaction conditions to avoid side reactions. |

| Novel Catalytic Systems | Potential for high selectivity, milder reaction conditions, and greener chemistry. | Catalyst development and optimization can be time-consuming and expensive. |

Expansion of the Chemical Space through Rational Design and SAR Studies

To fully elucidate the therapeutic potential of this compound, a systematic exploration of its chemical space is imperative. This can be achieved through rational drug design and comprehensive Structure-Activity Relationship (SAR) studies. Future research should focus on the systematic modification of the core scaffold to understand the influence of various substituents on biological activity. Key areas for modification include:

Substitution on the Aniline Ring: Introducing a range of electron-donating and electron-withdrawing groups at different positions on the aniline ring could significantly impact the compound's electronic properties and its interactions with biological targets.

Modification of the Ethyl Group: Varying the length and branching of the alkyl chain could influence the compound's lipophilicity and steric profile, which are crucial for its pharmacokinetic and pharmacodynamic properties.

Substitution on the Imidazole Ring: Introducing substituents on the imidazole ring can modulate its pKa and hydrogen bonding capabilities, potentially leading to enhanced target binding and selectivity.

These SAR studies will be instrumental in identifying key pharmacophoric features and guiding the design of more potent and selective analogues.

Application of Advanced Computational Tools for Predictive Modeling

The integration of advanced computational tools into the drug discovery pipeline has revolutionized the way new therapeutic agents are designed and optimized. For this compound, computational modeling can play a pivotal role in accelerating the discovery process. Future research should leverage a variety of in silico techniques, including:

Molecular Docking: To predict the binding modes of this compound and its analogues to various biological targets, providing insights into the molecular basis of their activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the structural features of the compounds with their biological activities, enabling the virtual screening of large compound libraries.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To assess the drug-like properties of the designed compounds at an early stage, helping to prioritize candidates with favorable pharmacokinetic and safety profiles.

The application of these computational tools will not only rationalize the design of new analogues but also reduce the time and cost associated with experimental studies.

Exploration of New Biological Targets and Mechanistic Hypotheses

Given the diverse biological activities associated with imidazole-containing compounds, it is plausible that this compound may interact with a range of biological targets. While preliminary studies might suggest certain activities, a comprehensive exploration of its biological target profile is a crucial future direction. This can be achieved through a combination of in vitro and in silico approaches. Techniques such as target fishing and reverse docking can be employed to identify potential protein targets.

Furthermore, once a primary target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its biological effect. This could involve a variety of biochemical and cell-based assays to elucidate the compound's mechanism of action at the molecular level. The potential for this scaffold to act as an enzyme inhibitor, a receptor agonist or antagonist, or to modulate protein-protein interactions should be thoroughly investigated.

Integration of High-Throughput Screening and Computational Design Workflows

To accelerate the discovery of novel bioactive compounds based on the this compound scaffold, the integration of high-throughput screening (HTS) and computational design workflows is a promising avenue. HTS allows for the rapid screening of large libraries of compounds against specific biological targets, enabling the identification of initial "hits." The data generated from HTS can then be used to train and validate computational models, such as QSAR and machine learning algorithms.

This iterative cycle of experimental screening and computational modeling can create a powerful drug discovery engine. The computational models can be used to prioritize compounds for synthesis and testing, while the experimental data continuously refines and improves the accuracy of the models. This integrated approach will not only enhance the efficiency of the discovery process but also increase the likelihood of identifying potent and selective drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.